REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:12])[CH3:11])[CH:5]=[C:6]([Br:8])[CH:7]=1.Cl[C:14]1[N:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][N:15]=1.CC1C=CC(S(O)(=O)=O)=CC=1>O1CCOCC1>[Br:8][C:6]1[CH:5]=[C:4]([NH:9][C:10](=[O:12])[CH3:11])[CH:3]=[C:2]([NH:1][C:14]2[N:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][N:15]=2)[CH:7]=1
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)Br)NC(C)=O
|
Name
|
|
Quantity
|
2.054 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C(F)(F)F
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at 100° C. for 18 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
cooled to at room temperature
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
ADDITION
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Details
|
the resultant residue was diluted with sat. NaH-CO3 (aq) and DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purified by flash chromatography (1:1 to 0:100 hexanes:ethyl acetate)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)NC1=NC=CC(=N1)C(F)(F)F)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.22 mmol | |
AMOUNT: MASS | 2.71 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |